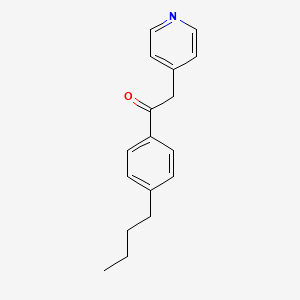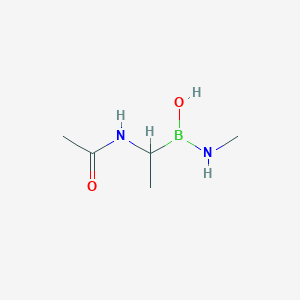
Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)- is an organic compound with a complex structure It is a derivative of cyclohexane, featuring multiple functional groups including methoxymethoxy, methylene, and octyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)- typically involves multiple steps. One common method is the alkylation of cyclohexane derivatives with appropriate reagents to introduce the methoxymethoxy and octyloxy groups. The reaction conditions often require the use of strong bases and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)- can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield cyclohexane derivatives with additional hydroxyl or carbonyl groups, while reduction could produce more saturated compounds.
Scientific Research Applications
Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclohexane, 1-(methoxymethoxy)-2-methylene-4-(octyloxy)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxymethoxy and octyloxy groups can interact with hydrophobic and hydrophilic regions of proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, 1,1-dimethoxy-: Similar in structure but lacks the methylene and octyloxy groups.
1-Methoxycyclohexane: Contains a methoxy group but lacks the complexity of the target compound.
Cyclohexane, (1-methylbutyl)-: Another derivative with different substituents.
Properties
CAS No. |
503025-59-0 |
|---|---|
Molecular Formula |
C17H32O3 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(methoxymethoxy)-2-methylidene-4-octoxycyclohexane |
InChI |
InChI=1S/C17H32O3/c1-4-5-6-7-8-9-12-19-16-10-11-17(15(2)13-16)20-14-18-3/h16-17H,2,4-14H2,1,3H3 |
InChI Key |
NFKAYOXVKHKDLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1CCC(C(=C)C1)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14240037.png)


![2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14240048.png)




![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)


![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)


